molecular formula C7H14ClNO B1679973 endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 14383-51-8

endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1679973
CAS No.: 14383-51-8
M. Wt: 163.64 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Description

Endo-8-Azabicyclo[321]octan-3-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNOThis compound is part of the tropane alkaloid family, which is known for its diverse biological activities .

Chemical Reactions Analysis

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interaction with neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932119
Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-51-8
Record name endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 5
endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 6
endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride

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